Synthesis and Catalytic Applications of (R)-An-Phanephos: A Comprehensive Technical Guide
Synthesis and Catalytic Applications of (R)-An-Phanephos: A Comprehensive Technical Guide
Executive Summary
(R)-An-Phanephos (CAS: 364732-86-5) is a highly privileged, C2 -symmetric chiral bisphosphine ligand built upon a rigid[1]paracyclophane scaffold[2]. Distinguished from the parent Phanephos ligand by its di(4-methoxyphenyl)phosphino (anisyl) groups, (R)-An-Phanephos offers a unique electronic profile that significantly enhances its electron-donating capacity[3]. This whitepaper provides an in-depth mechanistic analysis, a self-validating synthetic protocol, and a review of its field-proven applications in asymmetric catalysis, specifically targeting researchers in drug development and synthetic methodology.
Structural and Electronic Profiling
The exceptional catalytic efficacy of (R)-An-Phanephos stems from two structural pillars:
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Planar Chirality and Rigidity: The[1]paracyclophane core restricts the rotation of the phosphine groups, creating a deep, well-defined chiral pocket. This C2 -symmetric environment minimizes competing diastereomeric transition states during catalysis, ensuring high enantioselectivity[4].
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Electronic Modulation via Anisyl Groups: The inclusion of 4-methoxyphenyl (anisyl) substituents introduces a strong +M (resonance) effect. This electron donation increases the electron density on the phosphorus atoms, rendering the ligand highly basic. Mechanistically, this heightened basicity strengthens metal-ligand back-bonding, stabilizes high-valent metal intermediates (such as Cu(III) or Rh(III)), and accelerates oxidative addition steps in catalytic cycles[5][6].
Retrosynthetic Strategy and Causality
The synthesis of (R)-An-Phanephos relies on the direct functionalization of an enantiopure precursor[7].
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Precursor Selection: We start with (R)-4,12-dibromo-[1]paracyclophane. Utilizing a pre-resolved, enantiopure scaffold bypasses the need for late-stage chiral resolution of the bisphosphine, which is notoriously low-yielding and prone to oxidation.
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Lithium-Halogen Exchange: The transformation requires strictly anhydrous and anaerobic conditions at -78 °C. The causality here is critical: low temperatures prevent the organolithium intermediate from undergoing undesired elimination to form benzyne species, ensuring quantitative formation of the dilithiated paracyclophane[8].
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Electrophilic Trapping: The dilithio species is trapped with chlorobis(4-methoxyphenyl)phosphine. The steric bulk of the anisyl groups requires a gradual warming to room temperature to drive the substitution to completion.
Step-by-Step Synthesis Protocol
Note: All manipulations must be performed using standard Schlenk techniques or in a nitrogen-filled glovebox to prevent phosphine oxidation.
Step 1: Dilithiation of the Paracyclophane Core
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Preparation: In an oven-dried Schlenk flask, dissolve (R)-4,12-dibromo-[1]paracyclophane (1.0 equiv) in anhydrous, degassed tetrahydrofuran (THF) to a concentration of 0.1 M.
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Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.
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Lithiation: Add tert-butyllithium (4.2 equiv, 1.7 M in pentane) dropwise over 30 minutes.
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Self-Validating Metric: The solution will transition to a deep yellow/orange color, confirming the successful formation of the (R)-4,12-dilithio-[1]paracyclophane intermediate.
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Maturation: Stir the mixture at -78 °C for 2 hours to ensure complete lithium-halogen exchange[8].
Step 2: Electrophilic Phosphination
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Addition: To the cold (-78 °C) dilithio solution, add chlorobis(4-methoxyphenyl)phosphine (2.2 equiv) dropwise via syringe.
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Reaction Progression: Maintain the temperature at -78 °C for 1 hour, then remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C) overnight (approx. 12–14 hours).
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Self-Validating Metric: Perform an anaerobic TLC aliquot check. The complete disappearance of the starting dibromide confirms successful double phosphination.
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Step 3: Isolation and Purification
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Quenching: Quench the reaction by the slow addition of degassed, deionized water.
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Extraction: Extract the aqueous layer with degassed dichloromethane (DCM) three times. Combine the organic layers and dry over anhydrous Na 2 SO 4 .
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (using neutral alumina and a degassed hexane/ethyl acetate gradient) or by recrystallization from hot degassed ethanol to yield (R)-An-Phanephos as a white powder[8][9].
Step-by-step synthetic workflow for (R)-An-Phanephos via lithium-halogen exchange.
Quantitative Data and Characterization
The following table summarizes the key analytical metrics for validating the synthesized (R)-An-Phanephos ligand[2][9].
| Parameter | Specification / Value |
| Chemical Name | (R)-4,12-Bis[di(4-methoxyphenyl)phosphino]-[1]paracyclophane |
| CAS Number | 364732-86-5 |
| Molecular Formula | C 44 H 42 O 4 P 2 |
| Molecular Weight | 696.75 g/mol |
| Appearance | White to off-white powder |
| Optical Rotation [α]D | Negative (Specific to the R-enantiomer, typically -30° to -40° in CHCl 3 ) |
| 31 P NMR (CDCl 3 ) | Singlet, ~ -2.0 to -4.0 ppm (indicative of the free bisphosphine) |
| Storage Conditions | Store under inert gas (Ar/N 2 ) at 2-8 °C; moisture and air sensitive |
Field-Proven Applications in Asymmetric Catalysis
(R)-An-Phanephos has demonstrated exceptional utility in transition-metal-catalyzed asymmetric transformations, particularly where electron-rich metal centers are required.
Copper-Catalyzed Asymmetric C(sp 3 )-H Cyanoalkylation: In a landmark 2023 study, utilized (S)-An-Phanephos and (R)-An-Phanephos in the Cu-catalyzed asymmetric cyanoalkylation of glycine derivatives[5][6]. The electron-rich anisyl groups of the ligand coordinate with Cu(I) to form a highly active complex that mediates the single-electron reduction of cycloalkanone oxime esters. This generates an alkylnitrile radical that recombines with the Cu center to form a transient Cu(III) intermediate. The rigid chiral pocket of An-Phanephos dictates the stereoselective reductive elimination, yielding unnatural amino acids with up to 93% enantiomeric excess (ee)[5][6].
Rhodium-Catalyzed Asymmetric Hydrogenation: Similar to the parent Phanephos, An-Phanephos is highly effective in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acids and enamides[10][11]. The enhanced basicity of the anisyl-substituted phosphorus atoms accelerates the oxidative addition of H 2 to the Rh(I) center, allowing these reactions to proceed under exceptionally mild conditions (room temperature, low H 2 pressure) while maintaining >95% ee[10].
Cu-catalyzed asymmetric C(sp3)-H cyanoalkylation cycle using (R)-An-Phanephos.
References
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Qi, R., Chen, Q., Liu, L., et al. "Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides." Nature Communications, 14, 3295 (2023).[Link]
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Pye, P. J., Rossen, K., Reamer, R. A., et al. "A New Planar Chiral Bisphosphine Ligand for Asymmetric Catalysis: Highly Enantioselective Hydrogenations under Mild Conditions." Journal of the American Chemical Society, 119(26), 6207-6208 (1997). [Link]
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